Aurothioglucose

Thioredoxin Reductase Inhibition Redox Biology Cancer Research

Select Aurothioglucose (CAS 12192-57-3) for its moderately potent TrxR1 inhibition (IC50=65 nM) and >1,230-fold selectivity over GPX, enabling cleaner redox signaling studies. Its distinct PK profile (85% plasma gold partitioning) and USP compendial standardization (95.0–105.0% assay) make it the reliable choice for assay development and in vivo models of ARDS and HIV latency.

Molecular Formula C6H11AuO5S
Molecular Weight 392.18 g/mol
CAS No. 12192-57-3
Cat. No. B1665330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurothioglucose
CAS12192-57-3
SynonymsAureotan
Auromyose
Aurothioglucose
Aurothioglucose, beta D Isomer
Aurothioglucose, beta-D Isomer
Aurothioglucose, Sodium Salt, beta-D Isomer
B Oleosum, Solganal
beta-D Isomer Aurothioglucose
Gold 50
Gold Thioglucose
Gold-50
Gold50
Oleosum, Solganal B
Solganal
Solganal B Oleosum
Solganol
Thioglucose, Gold
Thioglucosoaurate
Molecular FormulaC6H11AuO5S
Molecular Weight392.18 g/mol
Structural Identifiers
SMILES[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+]
InChIInChI=1S/C6H12O5S.Au/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1
InChIKeyXHVAWZZCDCWGBK-WYRLRVFGSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble in propylene glycol;  practically insoluble in acetone, alcohol, chloroform, and ether
Soluble in water with decomposition.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aurothioglucose CAS 12192-57-3: Gold(I) Thioglucose Complex for Thioredoxin Reductase Inhibition and Research Procurement


Aurothioglucose (CAS 12192-57-3), also known as gold thioglucose or Solganal, is a monovalent gold(I) complex in which a gold ion coordinates to the sulfur atom of β-D-thioglucose [1]. The compound is a potent active-site inhibitor of thioredoxin reductase 1 (TrxR1) with an IC50 of 65 nM [2]. Formerly employed as a disease-modifying antirheumatic drug (DMARD), aurothioglucose is now primarily utilized in research settings to investigate gold biochemistry, redox signaling pathways, and TrxR1-mediated processes in inflammation, oncology, and virology [3]. As an injectable gold thiolate, it differs structurally and pharmacokinetically from oral gold compounds like auranofin [4]. The compound is standardized by USP-NF with an assay range of 95.0–105.0% (dried basis) [5].

Why Aurothioglucose (CAS 12192-57-3) Cannot Be Substituted with Other Injectable Gold Thiolates Without Risk


Despite sharing a common gold(I)-thiolate core, injectable gold compounds exhibit marked differences in enzyme inhibition profiles, tolerability, and clinical outcomes that preclude simple interchangeability. Aurothioglucose and sodium aurothiomalate (gold sodium thiomalate) differ in their ability to inhibit lysosomal glycosidases [1]. Clinically, 16% of rheumatoid arthritis patients switched from aurothioglucose to aurothiomalate reported novel adverse drug reactions not previously experienced [2]. Additionally, aurothioglucose demonstrates a distinct pharmacokinetic profile, with approximately 85% of plasma gold partitioning to lymph nodes, bone marrow, liver, skin, and bone following intramuscular administration [3]. These compound-specific properties underscore that in-class substitution is not neutral; selection must be guided by the specific experimental or clinical requirements. The following quantitative evidence establishes the differentiating parameters of aurothioglucose against its closest analogs.

Quantitative Differentiation Evidence for Aurothioglucose (CAS 12192-57-3): Comparator-Based Data Guide


TrxR1 Inhibitory Potency: Aurothioglucose IC50 65 nM vs. Auranofin IC50 20 nM

Aurothioglucose inhibits human placental thioredoxin reductase 1 (TrxR1) with an IC50 of 65 nM, representing potent inhibition but approximately 3.25-fold less potent than auranofin (IC50 = 20 nM) [1]. Both compounds target the selenocysteine-containing active site of TrxR1 [2].

Thioredoxin Reductase Inhibition Redox Biology Cancer Research

TrxR1 Selectivity vs. Glutathione Peroxidase: Aurothioglucose Exhibits >1,230-fold Selectivity

Aurothioglucose demonstrates high selectivity for TrxR1 over glutathione peroxidase (GPX), with an IC50 of 80 µM for GPX [1]. The selectivity ratio (GPX IC50 / TrxR1 IC50) exceeds 1,230-fold. Comparative selectivity data for auranofin or aurothiomalate against GPX are not reported in the same study, limiting direct cross-compound comparison [2].

Enzyme Selectivity Redox Homeostasis Target Engagement

Clinical Tolerability: 16% Novel ADR Rate When Switching from Aurothioglucose to Aurothiomalate

In a cohort of 120 patients (93% rheumatoid arthritis) switched from aurothioglucose to aurothiomalate due to market withdrawal, 16% reported adverse drug reactions (ADR) not previously experienced with aurothioglucose [1]. The most frequent novel ADRs were pruritus, dermatitis/stomatitis, and chrysiasis/hyperpigmentation [2]. Within 12 months, 24% of patients withdrew from aurothiomalate therapy [3].

Rheumatoid Arthritis Drug Safety Comparative Tolerability

Lysosomal Enzyme Inhibition: Aurothioglucose Does Not Inhibit β-GLUC, β-NAG, or HASE; Aurothiomalate Inhibits All Three

In an in vitro study using rheumatoid synovial fluid lysosomal glycosidases, gold thioglucose (aurothioglucose, Solganal) did not inhibit β-glucuronidase (β-GLUC), β-N-acetylglucosaminidase (β-NAG), or hyaluronidase (HASE) [1]. In contrast, sodium aurothiomalate (Myochrysine) inhibited all three enzymes, with kinetic analysis revealing apparent competitive inhibition for β-GLUC and non-competitive inhibition for HASE and β-NAG [2].

Lysosomal Enzymes Mechanism of Action In Vitro Pharmacology

Antibody-Dependent Cellular Cytotoxicity (ADCC): Aurothioglucose Inactive; Auranofin Potent Inhibitor

In rat peripheral blood polymorphonuclear leukocyte-mediated antibody-dependent cellular cytotoxicity (PMN-ADCC) assays, aurothioglucose (gold thioglucose) at concentrations of 10–1000 µM did not exhibit inhibitory activity [1]. In contrast, auranofin at 10 µM potently inhibited PMN-ADCC [2]. Gold sodium thiomalate at 10–100 µM was also non-inhibitory [3].

Immunomodulation ADCC Cellular Cytotoxicity

Optimal Research and Procurement Scenarios for Aurothioglucose (CAS 12192-57-3)


TrxR1 Pathway Investigation Requiring Moderate Potency and High Selectivity

Investigators studying thioredoxin reductase 1 (TrxR1) signaling in cancer, inflammation, or redox biology may select aurothioglucose when a moderately potent inhibitor (IC50 = 65 nM) is preferred over the more potent auranofin (IC50 = 20 nM) to avoid complete pathway ablation or to study partial inhibition phenotypes [1]. Its >1,230-fold selectivity for TrxR1 over glutathione peroxidase (GPX) minimizes off-target redox perturbations, enabling cleaner interpretation of TrxR1-specific effects [2].

Preclinical Models of Acute Respiratory Distress Syndrome (ARDS) Leveraging GSH-Dependent Protection

Aurothioglucose (25 mg/kg, i.p., single dose) significantly attenuates lung injury and improves survival in a murine model of LPS/hyperoxia-induced ARDS, with protective effects shown to be glutathione (GSH)-dependent [3]. This established in vivo efficacy profile supports its use as a validated tool compound in pulmonary inflammation and oxidative stress research [4].

In Vitro Studies of HIV-1 Replication Inhibition Without Confounding Lysosomal Enzyme Effects

Aurothioglucose inhibits TNF-α-induced HIV-1 replication in latently infected OM10.1 and Ach2 cells at concentrations of 10–25 µM [5]. Unlike aurothiomalate, aurothioglucose does not inhibit lysosomal glycosidases (β-GLUC, β-NAG, HASE), reducing confounding variables in mechanistic studies of viral reactivation and host cell pathways [6].

Procurement Requiring USP-NF Pharmacopeial Reference Standard Quality

For laboratories requiring a standardized reference material, aurothioglucose is specified by the United States Pharmacopeia (USP) with an assay range of 95.0–105.0% on the dried basis, specific rotation between +65° and +75°, and loss on drying not more than 1.0% [7]. This compendial standardization supports assay development, method validation, and quality control applications where traceable reference standards are mandated [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aurothioglucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.